molecular formula C9H9NS2 B1438039 p-(Methylthio)benzyl thiocyanate CAS No. 19927-29-8

p-(Methylthio)benzyl thiocyanate

Cat. No.: B1438039
CAS No.: 19927-29-8
M. Wt: 195.3 g/mol
InChI Key: RFXFJVFAYOHLGM-UHFFFAOYSA-N
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Description

p-(Methylthio)benzyl thiocyanate: is an organic compound with the molecular formula C9H9NS2 . It belongs to the family of thiocyanate compounds, characterized by the presence of a thiocyanate group (R-S-C≡N). This compound is known for its yellow crystalline appearance and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for p-(Methylthio)benzyl thiocyanate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(Methylthio)benzyl thiocyanate can undergo oxidation reactions, where the thiocyanate group is oxidized to form sulfonates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Sulfonates, sulfoxides.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted benzyl derivatives.

Properties

IUPAC Name

(4-methylsulfanylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXFJVFAYOHLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-(Methylthio)benzyl thiocyanate
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p-(Methylthio)benzyl thiocyanate
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p-(Methylthio)benzyl thiocyanate
Reactant of Route 4
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p-(Methylthio)benzyl thiocyanate
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p-(Methylthio)benzyl thiocyanate
Reactant of Route 6
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p-(Methylthio)benzyl thiocyanate

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